Butanoic acid, 2,2-diethyl-4-((3-((7-fluoro-2-quinolinyl)methoxy)phenyl)amino)-4-oxo-
Overview
Description
CGP-57698 is a compound known for its role as a cysteinyl leukotriene receptor 1 antagonist. It was initially developed by Novartis Pharma AG and has shown significant potential in treating immune system diseases and respiratory diseases . The compound is structurally simple and highly potent, making it a valuable subject of study in various scientific fields .
Preparation Methods
The synthesis of CGP-57698 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinoline derivative, followed by various functional group modifications to achieve the desired structure . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
CGP-57698 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of CGP-57698.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CGP-57698 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cysteinyl leukotriene receptor antagonists.
Mechanism of Action
CGP-57698 exerts its effects by antagonizing cysteinyl leukotriene receptor 1. This receptor is involved in the inflammatory response, and by blocking it, CGP-57698 can reduce inflammation and bronchoconstriction. The molecular targets include leukotriene receptors in the respiratory system, and the pathways involved are primarily related to the leukotriene signaling cascade .
Comparison with Similar Compounds
CGP-57698 is often compared with other cysteinyl leukotriene receptor antagonists such as iralukast and zafirlukast. While all these compounds share a similar mechanism of action, CGP-57698 is unique in its structural simplicity and high potency . Other similar compounds include pranlukast and pobilukast, which also target leukotriene receptors but may differ in their binding affinities and pharmacokinetic properties .
Properties
CAS No. |
168082-74-4 |
---|---|
Molecular Formula |
C24H25FN2O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,2-diethyl-4-[3-[(7-fluoroquinolin-2-yl)methoxy]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H25FN2O4/c1-3-24(4-2,23(29)30)14-22(28)27-18-6-5-7-20(13-18)31-15-19-11-9-16-8-10-17(25)12-21(16)26-19/h5-13H,3-4,14-15H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
BFNAFTJCDGWFMQ-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC(=O)NC1=CC(=CC=C1)OCC2=NC3=C(C=CC(=C3)F)C=C2)C(=O)O |
Canonical SMILES |
CCC(CC)(CC(=O)NC1=CC(=CC=C1)OCC2=NC3=C(C=CC(=C3)F)C=C2)C(=O)O |
Synonyms |
4-(3-(7-fluoro-2-quinolinyl-methoxy)phenyl-amino)-2,2-diethyl-4-oxo-butanoic acid CGP 57698 CGP-57698 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.